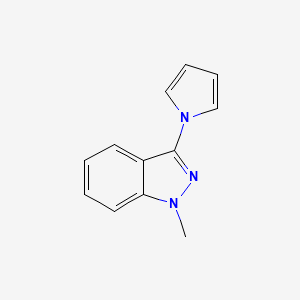
1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole
Vue d'ensemble
Description
“1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole” is a complex organic compound that contains a pyrrole ring and an indazole ring. The pyrrole ring is a five-membered aromatic ring with one nitrogen atom, and the indazole ring is a fused six-membered benzene ring and a five-membered nitrogen-containing pyrazole ring .
Molecular Structure Analysis
The molecular structure of “1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole” would be characterized by the presence of the pyrrole and indazole rings, with a methyl group connecting them . The exact structure would depend on the positions of the various substituents on these rings .Chemical Reactions Analysis
The reactivity of “1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole” would be influenced by the presence of the nitrogen atoms in the pyrrole and indazole rings, which can act as nucleophiles in various reactions . The methyl group could also potentially be involved in reactions, depending on its position and the specific conditions .Applications De Recherche Scientifique
Synthesis and Characterization
- A series of derivatives of indazole, including the target compound, have been synthesized and characterized for their chemical properties. Such studies are foundational in understanding the compound's potential applications in different fields of chemistry and pharmacology (Reddy et al., 2015).
Medicinal Chemistry
- Indazole derivatives, including 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole, play a significant role in medicinal chemistry. These compounds have been synthesized and studied for their potential therapeutic applications, though specifics on their biological activity are not detailed in the referenced study (Balaraju, Kalyani, & Laxminarayana, 2019).
Luminescent Properties
- Research has been conducted on the luminescent properties of (Pyrrol-3-yl)-1H-(aza)indazoles, which includes the target compound. These studies are significant for their potential applications in optical materials and sensing technologies (Nordmann et al., 2015).
Structural Studies
- X-ray crystallography and other spectroscopic techniques have been used to study the structure of NH-indazoles, including variants similar to the target compound. Such studies provide insights into the compound's molecular geometry and potential interactions in complex systems (Teichert et al., 2007).
Antioxidant Activity
- The influence of 3-(1H-pyrrol-2-yl)-1H-indazole on the antioxidant status in rats has been investigated, shedding light on its potential biochemical effects and therapeutic applications (Karatas, Coteli, Aydin, Servi, & Kara, 2010).
Propriétés
IUPAC Name |
1-methyl-3-pyrrol-1-ylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-14-11-7-3-2-6-10(11)12(13-14)15-8-4-5-9-15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDMTPZHHYSUKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)N3C=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



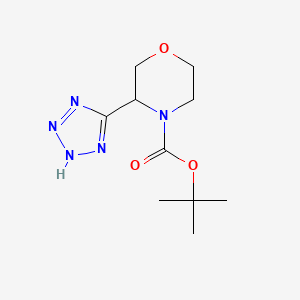
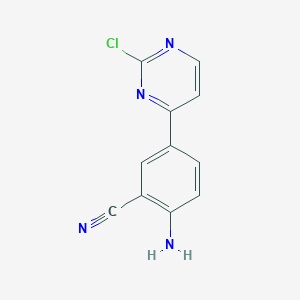
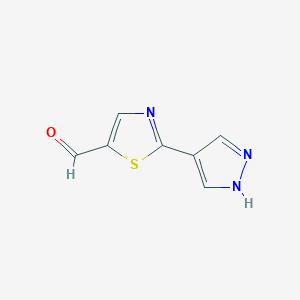
![Benzyl 4-formylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1405478.png)
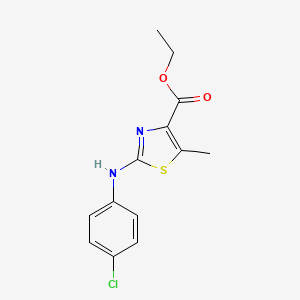
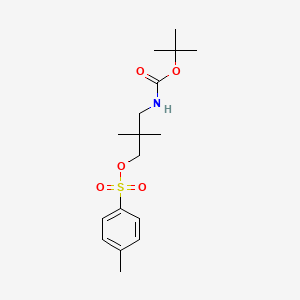
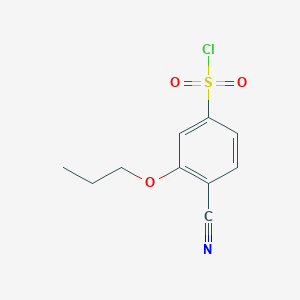
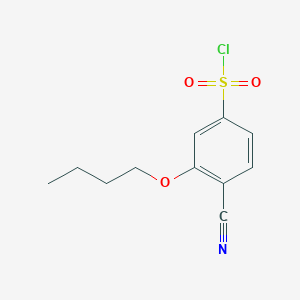


![[2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester](/img/structure/B1405487.png)
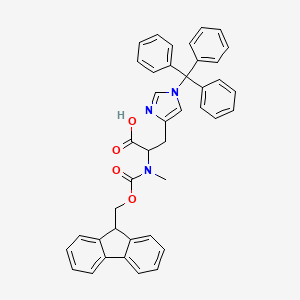
![N-[(5-chloro-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B1405490.png)
![2-{[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N'-(ethoxycarbonyl)acetohydrazide](/img/structure/B1405491.png)